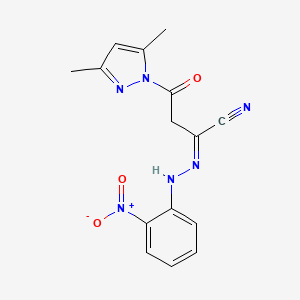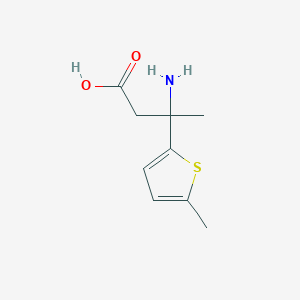
3-Amino-3-(5-methylthiophen-2-YL)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C9H13NO2S It is characterized by the presence of an amino group, a butanoic acid moiety, and a thiophene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-methylthiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amino Acid Formation: The amino group and butanoic acid moiety can be introduced through a Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Amino-3-(5-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters, alkylated derivatives.
科学的研究の応用
3-Amino-3-(5-methylthiophen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Amino-3-(5-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Amino-3-(2-thienyl)propanoic acid: Similar structure but with a different substitution pattern on the thiophene ring.
3-Amino-3-(4-methylphenyl)butanoic acid: Contains a phenyl ring instead of a thiophene ring.
3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid: Similar structure with a chlorine substituent on the thiophene ring.
Uniqueness
3-Amino-3-(5-methylthiophen-2-yl)butanoic acid is unique due to the presence of the methyl-substituted thiophene ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
3-amino-3-(5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-4-7(13-6)9(2,10)5-8(11)12/h3-4H,5,10H2,1-2H3,(H,11,12) |
InChIキー |
CEHSLKINJXGTMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(C)(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B13058415.png)
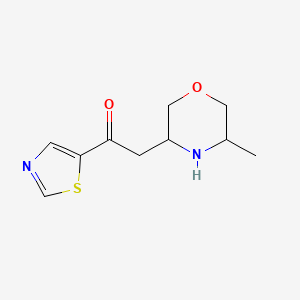
![5-Amino-1-[(propan-2-yloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13058426.png)
![(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13058433.png)

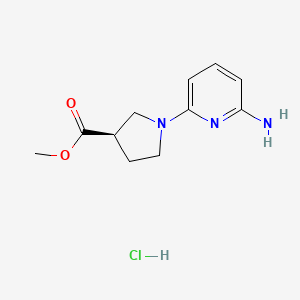
![N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058456.png)
![5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13058463.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate](/img/structure/B13058466.png)
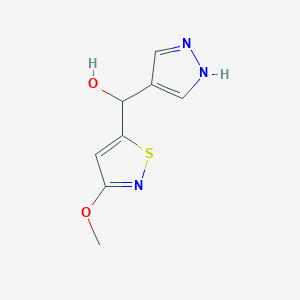
![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)

